molecular formula C16H16O5 B3750486 ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

Cat. No.: B3750486
M. Wt: 288.29 g/mol
InChI Key: YGPGPELPHSIVGP-UHFFFAOYSA-N
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Description

Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a chromene-derived compound featuring a cyclopenta[c]chromen core substituted with an ethoxyacetate group at the 7-position. Chromenes and their derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-2-19-15(17)9-20-10-6-7-12-11-4-3-5-13(11)16(18)21-14(12)8-10/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPGPELPHSIVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction is carried out at a temperature of around 50°C. This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopenta[c]chromen core but differ in substituents, ester/acid groups, or additional functional moieties. Key comparisons are outlined below:

Methyl 2-({4-Oxo-1H,2H,3H,4H-Cyclopenta[c]chromen-7-yl}oxy)acetate

  • Molecular Formula : C₁₅H₁₄O₅
  • Key Differences: Methyl ester instead of ethyl ester. Lower molecular weight (274.27 g/mol vs. 288.30 g/mol for ethyl variant).
  • Synthesis : Prepared via alkylation of the parent chromene with methyl chloroacetate under basic conditions .

2-({4-Oxo-1H,2H,3H,4H-Cyclopenta[c]chromen-7-yl}oxy)propanoic Acid

  • Molecular Formula : C₁₆H₁₆O₅
  • Key Differences: Propanoic acid substituent instead of ethyl ester. Increased polarity due to the carboxylic acid group, likely reducing cell permeability .
  • Applications : Acid derivatives are often intermediates for further functionalization .

Ethyl 2-((3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

  • Molecular Formula : C₁₉H₁₅ClO₅
  • Key Differences :
    • 3-(4-Chlorophenyl) substitution on the chromene core.
    • Enhanced bioactivity: Chlorophenyl groups are associated with improved antimicrobial and anticancer properties .
  • Synthesis : Similar to the target compound but requires additional steps to introduce the chlorophenyl group .

[(6-Methyl-4-oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid

  • Molecular Formula : C₁₅H₁₄O₅
  • Key Differences :
    • Methyl group at the 6-position and free carboxylic acid.
    • Lower molecular weight (274.27 g/mol) and higher solubility in aqueous media .
  • Applications : Investigated for antioxidant activity due to the free acid group .

Structural and Functional Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₆H₁₆O₅ 288.30 Ethyl ester High lipophilicity, potential bioactivity
Mthis compound C₁₅H₁₄O₅ 274.27 Methyl ester Lower bioavailability vs. ethyl ester
2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoic acid C₁₆H₁₆O₅ 288.30 Propanoic acid High polarity, intermediate use
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate C₁₉H₁₅ClO₅ 358.78 4-Chlorophenyl group Enhanced antimicrobial activity

Biological Activity

Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a synthetic compound belonging to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on available research findings.

The molecular formula of this compound is C23H24O6C_{23}H_{24}O_{6}, with a molecular weight of approximately 424.4 g/mol. The compound features a cyclopenta[c]chromene moiety that contributes to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC23H24O6
Molecular Weight424.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that the compound may modulate enzymatic activity and influence signaling pathways related to inflammation and cancer progression. Specific mechanisms include:

  • Inhibition of Enzymes : this compound has shown potential in inhibiting certain cytochrome P450 enzymes which play a crucial role in drug metabolism and the detoxification of xenobiotics .
  • Antioxidant Activity : Studies indicate that coumarin derivatives possess antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF7) and colorectal cancer cells (HT29), with IC50 values indicating effective dose-response relationships.
  • Mechanistic Insights : The anticancer activity may be mediated through apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M), as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies showed that administration of this compound reduced inflammatory markers in models of acute inflammation induced by carrageenan .
  • Cytokine Modulation : The compound appears to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry reported that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells.
  • Inflammation Model : Another study demonstrated that treatment with this compound led to significant reductions in paw edema in rats compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.